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molecular formula C11H10Cl2N2O2 B8787143 4-(3,4-Dichlorobenzoyl)piperazin-2-one

4-(3,4-Dichlorobenzoyl)piperazin-2-one

Cat. No. B8787143
M. Wt: 273.11 g/mol
InChI Key: ZWNMMIZYLKOMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

This compound was synthesised in a method analogous to the method described for intermediates 1 to 3 and prepared according to the method below. To a suspension of 2-piperazinone (2 g, 19.98 mmol, commercially available from e.g. Sigma-Aldrich) in dry dichloromethane (DCM) (28.5 ml) was added triethylamine (6.13 ml, 43.9 mmol), the mixture was cooled to 0° C. and 3,4-dichlorobenzoyl chloride (4.60 g, 21.97 mmol, commercially available from e.g.Sigma-Aldrich, Acros or Alfa Aesar) was added dropwise. The mixture was stirred at 0° C. for 15 minutes then warmed to room temperature overnight. The mixture was diluted with DCM (100 mL) and sat. NaHCO3 (100 ml), the phases separated and the aqueous extracted with DCM (2×100 ml). The combined organics were washed with brine and dried over MgSO4. The crude material (3.37 g) was triturated with iso-hexane and Et2O to the desired product in 3.02 g as an off-white solid.
[Compound]
Name
intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.13 mL
Type
reactant
Reaction Step Four
Quantity
28.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].C(N(CC)CC)C.[Cl:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[Cl:25])[C:19](Cl)=[O:20]>ClCCl.C([O-])(O)=O.[Na+]>[Cl:15][C:16]1[CH:17]=[C:18]([C:19]([N:4]2[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]2)=[O:20])[CH:22]=[CH:23][C:24]=1[Cl:25] |f:4.5|

Inputs

Step One
Name
intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CNCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Step Four
Name
Quantity
6.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
28.5 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesised in a method analogous to the method
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude material (3.37 g) was triturated with iso-hexane and Et2O to the desired product in 3.02 g as an off-white solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C(=O)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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